molecular formula C13H16N2O6 B5095743 Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate

Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate

Cat. No.: B5095743
M. Wt: 296.28 g/mol
InChI Key: FJHHHIKWLAOVQH-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an acetamido group, a hydroxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 2-nitrobenzaldehyde, and acetamide.

    Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Amidation: The intermediate compound is then reacted with acetamide under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl 2-acetamido-3-oxo-3-(2-nitrophenyl)propanoate.

    Reduction: Formation of ethyl 2-acetamido-3-hydroxy-3-(2-aminophenyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, the nitrophenyl group may undergo reduction to form an active amine, which can then interact with biological targets to exert its effects.

Comparison with Similar Compounds

Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate can be compared with similar compounds such as:

    Ethyl 2-acetamido-3-hydroxy-3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in a different position on the phenyl ring.

    Ethyl 2-acetamido-3-hydroxy-3-(2-aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-acetamido-3-oxo-3-(2-nitrophenyl)propanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-3-21-13(18)11(14-8(2)16)12(17)9-6-4-5-7-10(9)15(19)20/h4-7,11-12,17H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHHHIKWLAOVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1[N+](=O)[O-])O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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